5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
The compound appears to contain a dihydroquinoline group, a pyrazolo[1,5-a]pyrazinone group, and an ethoxyphenyl group. Dihydroquinoline is a nitrogen-containing heterocycle . Pyrazolo[1,5-a]pyrazinone is a type of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. The ethoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with an ethoxy group (–O–CH2CH3) attached.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The dihydroquinoline and pyrazolo[1,5-a]pyrazinone rings might undergo reactions typical of aromatic systems, while the ethoxy group could potentially be involved in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the degree of conjugation in the molecule would all influence properties like solubility, melting point, and stability .Scientific Research Applications
Antimicrobial and Antimalarial Activities
Compounds derived from quinoline, similar in structure to the chemical , have been studied for their antimicrobial and antimalarial activities. For instance, derivatives of 4-hydroxyquinolin-2(1H)-ones demonstrated significant antimalarial and moderate antimicrobial activities, with some derivatives outperforming standard treatments in antimalarial evaluations (Sarveswari et al., 2014).
Anticancer Activities
The research also extends to anticancer applications, where novel quinoline derivatives have shown promise. A study on 2,4-dihydroxyquinoline derived disazo dyes found that some compounds exhibited cytotoxicity against cancer cell lines, alongside antimicrobial activities and DNA protection capabilities (Şener et al., 2018). Similarly, new derivatives incorporating the quinoline ring system have been synthesized and identified for their potential as antimicrobial agents, further highlighting the versatility of quinoline-based compounds in drug discovery (Raju et al., 2016).
DNA Protection and Synthesis Methodologies
In addition to therapeutic applications, these compounds have been examined for their DNA protection properties. This is critical in the development of drugs that can shield DNA from damage, thus preventing mutations and cancer progression. Studies involving the synthesis and evaluation of quinoline derivatives for their antioxidant properties in applications such as lubricating grease indicate the broad utility of these molecules beyond pharmaceuticals, encompassing materials science as well (Hussein et al., 2016).
Future Directions
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-2-32-20-11-9-18(10-12-20)21-16-23-25(31)27(14-15-29(23)26-21)17-24(30)28-13-5-7-19-6-3-4-8-22(19)28/h3-4,6,8-12,14-16H,2,5,7,13,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQYBYQMYWGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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